molecular formula C7H15NO2 B1506551 (4-Methoxyoxan-4-yl)methanamine CAS No. 1269755-10-3

(4-Methoxyoxan-4-yl)methanamine

Cat. No.: B1506551
CAS No.: 1269755-10-3
M. Wt: 145.2 g/mol
InChI Key: AUJNIQIBGYNOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyoxan-4-yl)methanamine is a chemical compound with the molecular formula C_8H_15NO_2 It is characterized by a methoxy group attached to an oxane ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyoxan-4-yl)methanamine typically involves the following steps:

  • Starting Material: The synthesis begins with a suitable starting material, such as 4-methoxyoxan-4-ol.

  • Activation: The hydroxyl group of the starting material is activated using a reagent like thionyl chloride (SOCl_2) to form the corresponding chloride.

  • Amination: The activated chloride is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the methanamine group.

  • Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyoxan-4-yl)methanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the methanamine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various amine derivatives.

Scientific Research Applications

(4-Methoxyoxan-4-yl)methanamine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the production of various chemical products, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which (4-Methoxyoxan-4-yl)methanamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

(4-Methoxyoxan-4-yl)methanamine is similar to other compounds with methoxy and amine groups, such as:

  • 4-Methoxyaniline: This compound has a methoxy group attached to an aniline ring.

  • 4-Methoxy-N-methylmethanamine: This compound has a methoxy group and a methyl group attached to a methanamine group.

  • 4-Methoxyethanamine: This compound has a methoxy group attached to an ethanamine group.

Uniqueness: What sets this compound apart is its oxane ring structure, which provides unique chemical properties and reactivity compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

(4-methoxyoxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-7(6-8)2-4-10-5-3-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJNIQIBGYNOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717436
Record name 1-(4-Methoxyoxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269755-10-3
Record name 1-(4-Methoxyoxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxyoxan-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under ice-cooling, a diethyl ether (5 ml) solution of 4-cyano-4-methoxytetrahydropyran (600 mg; Chemistry Letters, pp. 937-940, 1984) was added dropwise to a diethyl ether (10 ml) suspension of lithium aluminum hydride (242 mg) spending 20 minutes and, after completion of the dropwise addition, stirred at room temperature for 4 hours. After completion of the reaction, the reaction mixture was ice-cooled, and sodium sulfate decahydrate was gradually added to the reaction mixture until foaming stopped. After completion of the addition, the insoluble matter was filtered, and the filtered solid was washed with diethyl ether. The filtrate and washed solution were combined and concentrated under a reduced pressure to obtain the title compound (597 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
242 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxyoxan-4-yl)methanamine
Reactant of Route 2
(4-Methoxyoxan-4-yl)methanamine
Reactant of Route 3
(4-Methoxyoxan-4-yl)methanamine
Reactant of Route 4
(4-Methoxyoxan-4-yl)methanamine
Reactant of Route 5
(4-Methoxyoxan-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(4-Methoxyoxan-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.